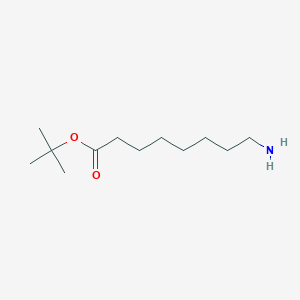

Tert-butyl 8-aminooctanoate

説明

特性

IUPAC Name |

tert-butyl 8-aminooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXSJIQNNZPSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552386 | |

| Record name | tert-Butyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102522-32-7 | |

| Record name | tert-Butyl 8-aminooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 8-aminooctanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Analytical Characterization of Tert-butyl 8-aminooctanoate: A Technical Guide

CAS: 102522-32-7 | Formula:

Introduction & Strategic Utility

Tert-butyl 8-aminooctanoate is a critical heterobifunctional linker used in the synthesis of PROTACs, peptidomimetics, and solid-phase organic synthesis (SPOS). Its structural value lies in its orthogonality : the tert-butyl ester provides acid-labile protection for the carboxylic acid, while the primary amine remains available for immediate conjugation or base-labile protection (e.g., Fmoc).

For drug development professionals, the primary analytical challenge is not merely confirming the structure, but distinguishing the internal methylene "hump" (

Synthesis Context & Impurity Profile

Understanding the synthesis route is a prerequisite for accurate spectral assignment, as it dictates the impurities you must exclude.

-

Common Route: Esterification of 8-aminooctanoic acid using isobutylene (

cat.) or tert-butyl acetate ( -

Critical Impurities:

-

8-Aminooctanoic acid: Result of incomplete esterification or hydrolysis. Detection: Broad OH stretch in IR; shift in

-carbonyl proton in NMR. -

Dimerization products: Amide formation between two monomers. Detection: Appearance of amide carbonyl peaks in

NMR (~170 ppm) distinct from the ester.

-

Analytical Workflow

The following diagram illustrates the logical flow for confirming the structure and purity of the target molecule.

Figure 1: Integrated analytical workflow for structural confirmation and lot release.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent Selection:

NMR Assignments (400 MHz,

)

The aliphatic chain presents a classic "virtual triplet" problem in the central region. Assignments must be anchored by the functional groups.

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| t-Bu | 1.44 | Singlet | 9H | Characteristic intense singlet of the tert-butyl ester. |

| H-2 | 2.20 | Triplet ( | 2H | |

| H-8 | 2.68 | Triplet ( | 2H | |

| H-3 | 1.58 | Multiplet | 2H | |

| H-7 | 1.42 | Multiplet | 2H | |

| H-4,5,6 | 1.31 | Broad Multiplet | 6H | Bulk methylene chain (shielded). |

| 1.1 - 1.8 | Broad Singlet | 2H | Exchangeable; shift varies with concentration/water. |

NMR Assignments (100 MHz,

)

-

Carbonyl (

): ~173.3 ppm (Ester carbonyl). -

O-C(

) - -N: ~42.2 ppm.

- -CO: ~35.6 ppm.

-

t-Bu Methyls: ~28.1 ppm.

-

Internal

s: 25.0 – 33.0 ppm cluster.

Mass Spectrometry (HRMS)

Method: ESI (Electrospray Ionization) in Positive Mode.

-

Calculated Monoisotopic Mass: 215.1885 Da (

). -

Observed Ion

: 216.1958 Da. -

Fragmentation Pattern:

-

m/z 160.1: Loss of isobutene (

, -56 Da). This is the diagnostic "McLafferty-like" rearrangement or simple elimination characteristic of tert-butyl esters. -

m/z 143.1: Loss of tert-butoxy radical (less common in soft ionization but possible).

-

Infrared Spectroscopy (FT-IR)

-

Ester C=O: 1725–1735

(Strong, sharp). -

C-O Stretch: 1150–1160

(Characteristic of t-butyl esters). -

Amine N-H: 3300–3400

(Weak/Broad doublet for primary amine).

Structural Connectivity Logic

To prove the ester is covalently attached to the same chain as the amine (and not a physical mixture of t-butyl acetate and an amine), you must rely on HMBC (Heteronuclear Multiple Bond Correlation) .

-

Crucial Correlation: The singlet protons of the t-butyl group (1.44 ppm) must show a strong HMBC correlation to the Carbonyl carbon (173 ppm).

-

Chain Integrity: The H-2 protons (2.20 ppm) must also correlate to the same Carbonyl carbon.

Quality Control Protocol (Purity)

Standard UV-HPLC is insufficient due to the lack of strong chromophores (no aromatic rings).

Recommended Protocol:

-

Instrument: HPLC or UHPLC.

-

Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) . These are universal detectors for non-volatile analytes.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (keeps amine protonated).

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 15 minutes.

-

Note: The tert-butyl ester makes the molecule significantly more lipophilic than the free acid. Expect retention time to shift later compared to 8-aminooctanoic acid.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13911851, Tert-butyl 8-aminooctanoate. Retrieved from [Link][1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Technical Guide: Solubility Profile & Handling of Tert-butyl 8-aminooctanoate

This guide provides an in-depth technical analysis of the solubility profile, physicochemical behavior, and handling protocols for Tert-butyl 8-aminooctanoate (CAS: 102522-32-7).

Executive Summary

Tert-butyl 8-aminooctanoate is a bifunctional linker utilized in the synthesis of PROTACs, peptidomimetics, and polymer conjugates. Its structure comprises a lipophilic octyl chain terminated by a hydrolytically sensitive tert-butyl ester and a reactive primary amine.

Understanding its solubility is critical for two distinct phases of research:

-

Synthesis & Extraction: Maximizing solubility in organic phases (DCM, EtOAc) to remove polar impurities.

-

Biological Application: Formulating stable stock solutions (DMSO, Ethanol) that resist premature ester hydrolysis.

Key Solubility Takeaway: The molecule exhibits amphiphilic behavior with a dominant lipophilic character. It is highly soluble in polar aprotic and chlorinated solvents but requires pH modulation for aqueous solubility.

Physicochemical Profile & Mechanistic Solubility

To predict solubility behavior where empirical data is sparse, we analyze the molecular architecture:

-

Structure:

-

Lipophilic Domain: The

alkyl chain and the bulky tert-butyl group drive high solubility in non-polar and halogenated solvents. -

Polar Domain: The primary amine (

) acts as a hydrogen bond donor/acceptor. -

pKa (Amine): ~10.6 (Estimated). The amine is protonated (

) at physiological pH.

Predicted Solubility Landscape

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for synthesis. The lipophilic chain interacts favorably with DCM; the amine does not aggregate significantly. |

| Polar Aprotic | DMSO, DMF, THF | Excellent (>100 mg/mL) | Ideal for stock solutions. Disrupts intermolecular H-bonds; stabilizes the amine without protonation. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (>50 mg/mL) | Soluble via H-bonding. Caution: Nucleophilic solvents (MeOH) can cause transesterification over long periods if catalytic acid/base is present. |

| Esters | Ethyl Acetate (EtOAc) | Good | Preferred extraction solvent. |

| Hydrocarbons | Hexanes, Heptane | Moderate/Low | Solubility decreases as temperature drops. Often used to precipitate impurities or crystallize salts of the amine. |

| Aqueous | Water, PBS | pH Dependent | Insoluble at pH > 11 (Free Base). Soluble at pH < 9 (Protonated Salt). |

Experimental Protocols

Protocol A: Self-Validating Solubility Determination (Saturation Shake-Flask)

Use this protocol to determine the exact solubility limit for your specific batch.

-

Preparation: Weigh 10 mg of Tert-butyl 8-aminooctanoate into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 50 µL increments.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Visual Check: The solution must be clear. Any turbidity indicates saturation or salt formation.

-

Validation (The "Self-Check"):

-

Dilute 10 µL of the saturated solution into 990 µL of Acetonitrile.

-

Inject into LC-MS. A single sharp peak confirms the solute is dissolved and chemically intact (no hydrolysis).

-

Protocol B: pH-Switch Extraction Workflow

This method utilizes the solubility differential between the ionized and neutral forms to purify the compound.

Objective: Isolate Tert-butyl 8-aminooctanoate from polar reaction byproducts.

-

Acid Phase (Solubilization): Dissolve crude material in 1M HCl (aq). The amine protonates (

), becoming water-soluble. -

Wash (Impurity Removal): Wash the aqueous layer with Diethyl Ether (

). Non-basic lipophilic impurities migrate to the ether; the product stays in water. -

Base Switch (Precipitation/Extraction): Basify the aqueous layer to pH 12 using 2M NaOH (keep cold to prevent ester hydrolysis). The amine deprotonates (

). -

Extraction: Extract immediately with Dichloromethane (DCM) (

). The neutral product migrates to the DCM. -

Drying: Dry DCM over

and concentrate.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis vs. Analysis vs. Storage).

Figure 1: Decision matrix for solvent selection based on operational requirements. Note the critical warning against storing in alcohols.

Critical Stability & Handling Notes

The "Tert-Butyl" Trap

While the tert-butyl group increases lipophilicity compared to a methyl ester, it introduces specific instability:

-

Acid Sensitivity: Do NOT use acidic solvents (e.g., acetic acid) for storage. Exposure to strong acids (TFA, HCl in Dioxane) will cleave the ester, yielding the free carboxylic acid (8-aminooctanoic acid) and isobutylene gas.

-

Transesterification: Avoid storing in Methanol or Ethanol for prolonged periods, especially if the solution is not pH neutral. The tert-butyl group can exchange with the solvent alkoxide.

Storage Recommendation

-

Format: Store as the HCl salt (solid) if possible for maximum stability.

-

Free Base Storage: If storing as a liquid/oil (free base), dissolve in Anhydrous DMSO to 100 mM and store at -20°C or -80°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13911851, Tert-butyl 8-aminooctanoate. Retrieved from [Link][3]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[4] University of Rhode Island, Open Access Dissertations.[4] (Foundational principles of amino acid chain length on solubility). Retrieved from [Link]

Sources

Tert-butyl 8-aminooctanoate stability and storage conditions

Stability Profiling, Storage Protocols, and Handling Best Practices

Executive Summary

Tert-butyl 8-aminooctanoate (CAS 102522-32-7) serves as a critical heterobifunctional linker in the synthesis of PROTACs, DNA-encoded libraries, and peptidomimetics. Its utility relies on the orthogonality between the acid-labile tert-butyl ester and the reactive primary amine.

However, this dual-functionality introduces competing instability vectors. The free base form is kinetically unstable in aerobic conditions due to rapid atmospheric CO₂ sequestration (carbamate formation) and oxidative degradation. Conversely, the ester moiety is robust against basic hydrolysis but highly sensitive to trace acidity.

Core Recommendation: Store as the Hydrochloride (HCl) salt whenever possible. If the free base is required, it must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

| Parameter | Specification |

| Chemical Name | tert-Butyl 8-aminooctanoate |

| CAS Number | 102522-32-7 (Free Base) |

| Molecular Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.33 g/mol |

| Physical State | Colorless to pale yellow oil (Free Base) / White solid (HCl Salt) |

| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (Free Base) |

| pKa (Predicted) | ~10.5 (Amine), Ester is non-ionizable |

Stability Mechanisms: The "Why" Behind the Protocol

To preserve the integrity of Tert-butyl 8-aminooctanoate, one must understand the three primary degradation pathways.

A. The Carbon Dioxide Trap (Amine Instability)

The primary amine at the C8 position is a nucleophile. In the presence of atmospheric moisture and CO₂, it undergoes a reversible reaction to form a carbamic acid, which stabilizes as a carbamate salt. This effectively lowers the purity and alters stoichiometry in subsequent coupling reactions.

-

Risk Level:High (for Free Base).

-

Mitigation: Inert gas sparging and headspace blanketing.

B. Acid-Catalyzed Hydrolysis (Ester Instability)

The tert-butyl group provides steric bulk that makes the ester highly resistant to nucleophilic attack (e.g., hydroxide ions). However, it is designed to be acid-labile. Trace acids (from degrading solvents like chloroform or environmental exposure) protonate the carbonyl oxygen, leading to the ejection of the stable tert-butyl cation (which becomes isobutylene) and the free carboxylic acid.

-

Risk Level:Moderate (requires acid source).

-

Mitigation: Avoid protic solvents; store away from acid vapors.

C. Oxidative Deamination

While less rapid than CO₂ absorption, the primary amine can undergo slow oxidation to the imine or N-oxide species upon prolonged exposure to air and light.

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation mechanisms that necessitate strict storage controls.

Figure 1: Mechanistic degradation pathways.[1][2] Note that CO₂ absorption is the fastest degradation vector for the free base.

Storage & Handling Protocols

Protocol A: Long-Term Storage (Recommended)

-

Form: Hydrochloride Salt (Solid).

-

Temperature: -20°C ± 5°C.

-

Container: Amber glass vial with Teflon-lined screw cap.

-

Atmosphere: Desiccated.[3]

-

Shelf Life: >2 Years.

-

Rationale: Protonating the amine blocks oxidation and CO₂ absorption. The salt lattice provides thermal stability.

Protocol B: Working with the Free Base (Liquid/Oil)

If your synthesis requires the free base, follow this strict "Argon Blanket" protocol.

-

Aliquot Immediately: Do not store large bulk volumes. Aliquot into single-use vials to minimize freeze-thaw cycles.

-

Inert Purge: Before closing any vial, gently stream dry Argon or Nitrogen into the headspace for 15–30 seconds.

-

Note: Argon is heavier than air and provides a better "blanket" than Nitrogen.

-

-

Seal: Parafilm over the cap is insufficient. Use a cap with a chemically resistant liner (PTFE).

-

Temperature: Store at -20°C.

-

Warning: If stored at 4°C, degradation is observable within 3–4 weeks via NMR.

-

Decision Logic for Researchers

Use this flow to determine the optimal handling strategy for your specific application.

Figure 2: Decision matrix for storage and handling based on chemical form and usage timeline.

Quality Control & Analytics

Before committing the reagent to a high-value synthesis (e.g., PROTAC assembly), verify purity using ¹H NMR (CDCl₃) .

Diagnostic Signals (Free Base):

-

δ ~1.44 ppm (Singlet, 9H): The tert-butyl group. Integration loss here indicates ester hydrolysis.[4]

-

δ ~2.68 ppm (Triplet, 2H): The

-methylene protons next to the amine (-

Shift Alert: If this signal shifts downfield or broadens significantly, it indicates carbamate formation or salt formation.

-

-

δ ~2.20 ppm (Triplet, 2H): The

-methylene protons next to the ester (

Purity Calculation: Compare the integration of the tert-butyl singlet (9H) to the amine-adjacent methylene (2H). A ratio deviation >5% suggests degradation.

References

-

Chemical Identity & Properties

-

Stability of Tert-Butyl Esters

-

Amine Degradation Mechanisms

Sources

The Architecture of Efficacy: A Technical Guide to PROTAC Linker Design

Part 1: The Strategic Importance of the Linker[1][2]

In the early days of targeted protein degradation (TPD), the linker was often viewed merely as a passive connector—a "bridge" to span the distance between the E3 ligase and the Protein of Interest (POI). This view is obsolete.

In modern PROTAC design, the linker is a functional scaffold . It determines the physicochemical properties (solubility, permeability), the thermodynamic stability of the ternary complex, and the precise spatial orientation required for ubiquitin transfer. A poorly designed linker can render high-affinity warheads useless, while an optimized linker can rescue weak ligands by inducing positive cooperativity.

The Mechanistic Core: The Ternary Complex

The efficacy of a PROTAC is not defined by binary binding affinity (

- (Positive Cooperativity): The linker facilitates de novo protein-protein interactions (PPIs) between the POI and E3, stabilizing the complex beyond the sum of its parts.

- (Negative Cooperativity): The linker causes steric clashes, destabilizing the complex.

Diagram 1: Mechanism of PROTAC-Mediated Ubiquitination

This diagram illustrates the spatial requirement for the linker to bridge the E3 Ligase and POI, enabling Ubiquitin transfer.

Caption: The linker (Yellow) acts as the structural architect, positioning the E3 Ligase (Blue) to transfer Ubiquitin (Green) to the POI (Red).

Part 2: Chemical Engineering of Linkers

The choice of linker chemistry is a trade-off between thermodynamic efficiency (ternary complex stability) and pharmacokinetic competence (permeability/solubility).

Comparative Analysis of Linker Classes

| Linker Class | Chemical Composition | Key Advantages | Major Limitations | Best Use Case |

| PEG (Polyethylene Glycol) | Repeating ethylene glycol units | High water solubility; "Chameleon" effect (folds in membranes).[3] | Oxidative metabolism liability; High TPSA can limit permeability if too long. | Initial screening; Improving solubility of greasy warheads. |

| Alkyl Chains | Linear Carbon chains | High membrane permeability; Synthetically simple. | Poor aqueous solubility; High lipophilicity (logP). | Intracellular targets requiring high passive diffusion. |

| Rigid Linkers | Piperazines, Piperidines, Alkynes | Reduces entropic penalty upon binding; Improves isoform selectivity. | Synthetic complexity; Requires precise structural modeling (less forgiving). | Optimizing selectivity (e.g., BRD4 vs BRD2). |

| Clickable Linkers | Triazoles (via CuAAC) | Rapid library synthesis; Metabolically stable. | Triazole ring can act as a hydrogen bond acceptor, altering physiochemistry. | High-throughput library generation. |

The "Chameleon" Effect and Permeability

A common misconception is that PROTACs violate Lipinski's Rule of 5 (Ro5) and therefore have poor permeability. While they are "Beyond Ro5" (bRo5), successful PROTACs often utilize PEG linkers to act as molecular chameleons [1].

-

In Aqueous Media: The hydrophilic PEG linker extends, maximizing solubility.[4]

-

In Lipid Bilayers: The linker collapses or forms intramolecular hydrogen bonds (IMHBs), shielding the polar surface area (PSA) and facilitating membrane passage.

Part 3: Experimental Protocol – Validating Linker Efficacy

To validate if a linker is functioning via cooperativity or merely passive bridging, one must characterize the Ternary Complex. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry gold standard for this.

Protocol: TR-FRET Ternary Complex Assay

Objective: Quantify the formation of the {POI:PROTAC:E3} complex and determine the cooperativity factor (

Materials:

-

Donor: Terbium (Tb)-labeled antibody targeting the E3 Ligase (e.g., Anti-His-Tb).

-

Acceptor: Fluorophore-labeled antibody targeting the POI (e.g., Anti-GST-d2).

-

Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA (prevents non-specific binding), 0.05% Tween-20.

Step-by-Step Workflow:

-

Reagent Prep: Dilute E3 ligase and POI proteins to 2x final concentration in Assay Buffer.

-

Compound Addition: Dispense PROTACs (serial dilution, typically 10 µM to 0.1 nM) into a 384-well low-volume white plate (5 µL/well).

-

Protein Mix: Add 5 µL of the E3/POI protein mix to the wells.

-

Critical Step: Incubate for 15 minutes at Room Temperature (RT) to allow binary equilibrium.

-

-

Detection Mix: Add 10 µL of the Donor/Acceptor antibody mix.[5]

-

Equilibration: Incubate for 60–120 minutes at RT in the dark.

-

Why: Ternary complexes often have slow

rates; insufficient incubation leads to false negatives.

-

-

Read: Measure TR-FRET signal (Excitation: 340 nm; Emission: 620 nm [Donor] & 665 nm [Acceptor]).

-

Analysis: Plot the Ratio (665/620) against log[PROTAC]. Look for the "Hook Effect" (bell-shaped curve).

Diagram 2: TR-FRET Experimental Workflow

This diagram visualizes the sequential addition and signal generation process.

Caption: Step-by-step execution of the TR-FRET assay. Note the critical incubation times required for complex stabilization.

Part 4: Advanced Design Concepts

The "Hook Effect" (Autoinhibition)

In binary pharmacology, more drug is usually better. In PROTACs, this is false. At high concentrations, binary complexes (PROTAC:E3 and PROTAC:POI) saturate the system, preventing the formation of the productive ternary complex.

-

Implication: Linker design affects the width and amplitude of the bell curve. A highly cooperative linker (high

) will maintain ternary complex formation over a wider concentration window before the hook effect dominates [2].

Exit Vectors and Linker Attachment

The site where the linker attaches to the ligand (the "exit vector") is as critical as the linker itself.

-

Solvent Exposure: The attachment point must be solvent-exposed in the binary crystal structure.

-

Validation: Use "Linker Scanning" libraries where the linker is attached to different positions on the warhead to empirically determine the optimal trajectory.

References

-

Impact of Linker Composition on PROTAC Cell Permeability. Journal of Medicinal Chemistry. (2025). Retrieved from

-

Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Antitumor Therapy. (2020).[][7] Retrieved from

-

General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. (2021). Retrieved from

-

Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity. ACS Chemical Biology. (2021). Retrieved from

Sources

The Versatility of Tert-butyl 8-aminooctanoate: A Technical Guide for Advanced Organic Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 8-aminooctanoate has emerged as a highly versatile and valuable reagent. Its unique structure, featuring a terminal primary amine and a sterically hindered tert-butyl ester, offers a powerful combination of reactivity and stability, enabling chemists to introduce an eight-carbon aliphatic spacer with orthogonal handles for subsequent elaboration.

This technical guide provides an in-depth exploration of tert-butyl 8-aminooctanoate as a building block, moving beyond a simple recitation of facts to delve into the causal relationships that govern its synthesis, reactivity, and application. The insights provided herein are curated for researchers, scientists, and drug development professionals, aiming to empower them with the knowledge to effectively integrate this reagent into their synthetic strategies.

Core Attributes and Physicochemical Properties

Tert-butyl 8-aminooctanoate is a bifunctional molecule characterized by an unhindered primary amine and a carboxylic acid protected as a tert-butyl ester. This arrangement provides two key features: the nucleophilicity of the amine for reactions such as amidation and alkylation, and the stability of the tert-butyl ester to a wide range of reaction conditions, with the ability to be selectively deprotected under acidic conditions.[1][2] The long, flexible eight-carbon chain also imparts lipophilicity, which can be advantageous in modulating the solubility and pharmacokinetic properties of target molecules.[3]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO₂ | [4] |

| Molecular Weight | 215.33 g/mol | [4] |

| IUPAC Name | tert-butyl 8-aminooctanoate | [4] |

| CAS Number | 102522-32-7 | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | Not readily available | |

| Solubility | Miscible with ethanol and diethyl ether | [5] |

| pKa (amine) | ~10.6 (predicted) | |

| LogP | 2.5 (predicted) | [6] |

Synthesis of Tert-butyl 8-aminooctanoate: A Practical Protocol

Several methods exist for the synthesis of tert-butyl 8-aminooctanoate. A common and efficient laboratory-scale preparation involves the direct esterification of 8-aminooctanoic acid. A recently developed method by Ogasa et al. (2024) utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful catalyst in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent.[7] This method is advantageous due to its high yields and the avoidance of harsh acidic conditions that can be problematic with other methods.[2]

Below is a detailed, self-validating protocol for the synthesis of tert-butyl 8-aminooctanoate based on this modern approach.

Experimental Protocol: Synthesis of Tert-butyl 8-aminooctanoate

Materials:

-

8-aminooctanoic acid

-

tert-Butyl acetate (t-BuOAc)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add 8-aminooctanoic acid (1.0 eq).

-

Add tert-butyl acetate to the flask to create a suspension (approximately 0.1 M concentration of the amino acid).

-

With vigorous stirring, add bis(trifluoromethanesulfonyl)imide (1.1 eq) portion-wise at room temperature. The reaction mixture should become a clear solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure tert-butyl 8-aminooctanoate.

Rationale for Experimental Choices:

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH): This strong Brønsted acid protonates the carboxylic acid, making it a better electrophile for attack by tert-butyl acetate. Its high solubility in organic solvents and the non-nucleophilic nature of its conjugate base prevent side reactions.[7]

-

tert-Butyl acetate as reagent and solvent: This dual role simplifies the reaction setup and drives the equilibrium towards the product due to its high concentration.[7]

-

Aqueous bicarbonate quench: This step neutralizes the strong acid catalyst and any remaining unreacted carboxylic acid, facilitating the extraction of the desired ester into the organic phase.

-

Dichloromethane for extraction: Its polarity is well-suited for extracting the moderately polar product, and its low boiling point allows for easy removal.

Caption: Mechanism of Tf₂NH-catalyzed tert-butylation.

Key Applications in Organic Synthesis

The utility of tert-butyl 8-aminooctanoate spans several areas of organic synthesis, primarily driven by its bifunctional nature.

Linker in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[8] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component that influences the efficacy of the PROTAC.[9] Tert-butyl 8-aminooctanoate is an excellent precursor for the synthesis of alkyl linkers in PROTACs. The primary amine can be readily acylated with a ligand for either the target protein or the E3 ligase, while the tert-butyl ester can be deprotected to reveal a carboxylic acid for coupling to the other ligand. The eight-carbon chain provides flexibility and length, which are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

Caption: General workflow for PROTAC synthesis.

Building Block in Solid-Phase Peptide Synthesis (SPPS)

Precursor for Drug Delivery Systems

The amphiphilic nature of molecules derived from tert-butyl 8-aminooctanoate makes them interesting candidates for the development of drug delivery systems.[12] The lipophilic alkyl chain can facilitate the encapsulation of hydrophobic drugs, while the terminal functional groups (after deprotection and further modification) can be used to attach targeting moieties or to modulate the overall solubility and release profile of the drug carrier.

The Chemistry of Deprotection: A Mechanistic Perspective

The selective removal of the tert-butyl ester is a cornerstone of its utility. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in dichloromethane as a solvent.[13]

The mechanism proceeds through the protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation to form the carboxylic acid and isobutylene.[14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. CN109331871B - Synthesis method of peroxycarboxylic acid tert-butyl/amyl ester - Google Patents [patents.google.com]

- 4. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. Tert-butyl 8-hydroxyoctanoate | C12H24O3 | CID 17854069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 12. The Nanocarrier LandscapeEvaluating Key Drug Delivery Vehicles and Their Capabilities: A Translational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

using Tert-butyl 8-aminooctanoate in PROTAC synthesis protocol

Application Note: Strategic Integration of Tert-butyl 8-aminooctanoate in PROTAC Linkerology

Executive Summary

This guide details the synthetic utility of tert-butyl 8-aminooctanoate as a heterobifunctional linker precursor in the construction of Proteolysis Targeting Chimeras (PROTACs). Unlike hydrophilic PEG linkers, this C8-alkyl linker provides a hydrophobic spacer (~10–12 Å) capable of influencing ternary complex cooperativity and improving cell permeability in specific degrader classes. This protocol outlines a convergent synthesis strategy, capitalizing on the orthogonal reactivity of the free primary amine and the acid-labile tert-butyl ester to assemble high-purity degraders.

Strategic Rationale & "Linkerology"

In PROTAC design, the linker is not merely a connector; it is a thermodynamic lever. The choice of tert-butyl 8-aminooctanoate is driven by three specific requirements:

-

Hydrophobic Masking: Alkyl chains often improve the passive permeability of PROTACs compared to PEG chains, which can suffer from high topological polar surface area (TPSA).

-

Conformational Restraint: The linear alkyl chain is semi-rigid compared to the entropic freedom of PEG, potentially stabilizing productive ternary complexes between the Protein of Interest (POI) and E3 ligase (e.g., VHL or CRBN).

-

Orthogonal Assembly: The molecule possesses a "masked" electrophile (ester) and a free nucleophile (amine), allowing for a controlled, stepwise assembly without the risk of polymerization.

Chemical Profile

| Property | Specification |

| Compound Name | tert-butyl 8-aminooctanoate |

| Formula | C₁₂H₂₅NO₂ |

| Molecular Weight | 215.34 g/mol |

| Linker Length (Extended) | ~11.5 Å (approx. 9 atoms between functional termini) |

| Solubility | Soluble in DCM, DMF, DMSO; Low solubility in water |

| Purity Requirement | >95% (Essential to prevent truncated PROTAC byproducts) |

Experimental Workflow: The "Amine-First" Strategy

This protocol follows an "Amine-First" approach. We first couple the free amine of the linker to a Carboxylic Acid-containing Ligand (Ligand A), then deprotect the ester to couple the second Amine-containing Ligand (Ligand B).

Phase 1: Nucleophilic Coupling to Ligand A (POI Warhead or E3 Binder)

Objective: Attach the linker to the first ligand via an amide bond.

Reagents:

-

Ligand A (containing -COOH) [1.0 equiv]

-

tert-butyl 8-aminooctanoate [1.1 equiv]

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1.2 equiv]

-

DIPEA (N,N-Diisopropylethylamine) [3.0 equiv]

-

Solvent: Anhydrous DMF or DMSO.

Protocol:

-

Activation: Dissolve Ligand A in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes. Add HATU and stir for 10 minutes at room temperature (RT) to form the activated ester.

-

Expert Insight: Pre-activation prevents the linker's amine from reacting with HATU directly, reducing guanidinium byproducts.

-

-

Coupling: Add tert-butyl 8-aminooctanoate (dissolved in minimal DMF) dropwise to the reaction mixture.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

-

Self-Validation: Look for the mass shift:

.

-

-

Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (aq) to remove DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient). The tert-butyl group makes this intermediate lipophilic, aiding separation from polar impurities.

Phase 2: Acidolytic Deprotection (Unmasking the Electrophile)

Objective: Hydrolyze the tert-butyl ester to generate the free carboxylic acid.

Reagents:

-

Trifluoroacetic Acid (TFA)[2]

-

Dichloromethane (DCM)

-

Triethylsilane (TES) [Scavenger, optional but recommended]

Protocol:

-

Dissolution: Dissolve the Phase 1 intermediate in DCM (0.05 M).

-

Acidification: Add TFA to create a 1:1 DCM:TFA ratio.

-

Expert Insight: If the molecule contains electron-rich aromatic rings (e.g., indoles in the ligand), add 2.5% Triethylsilane (TES) to scavenge the generated tert-butyl carbocations and prevent alkylation of the ligand.

-

-

Reaction: Stir at RT for 1–2 hours.

-

Monitoring: LCMS must show the loss of the tert-butyl group (-56 Da; loss of isobutylene).

-

Workup (Critical): Concentrate in vacuo. Co-evaporate with Toluene (3x) or DCM (3x) to remove residual TFA.

-

Why? Residual TFA will protonate the amine in Phase 3, killing the coupling efficiency.

-

Phase 3: Electrophilic Coupling to Ligand B

Objective: Final assembly of the PROTAC.

Reagents:

-

Deprotected Intermediate (from Phase 2) [1.0 equiv]

-

Ligand B (containing -NH2) [1.0 equiv]

-

PyBOP or COMU [1.1 equiv] (Alternative coupling agents reduce epimerization risk if Ligand B is chiral)

-

DIPEA [4-5 equiv] (Extra base needed to neutralize residual TFA salts)

Protocol:

-

Neutralization: Dissolve the Deprotected Intermediate in DMF. Add DIPEA and check pH (wet pH paper) to ensure basicity (pH > 8).

-

Coupling: Add the coupling agent (e.g., PyBOP). Stir for 5 mins. Add Ligand B.

-

Reaction: Stir at RT for 4–16 hours.

-

Final Validation: LCMS should show the final PROTAC mass.

-

Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Synthetic Logic

The following diagram illustrates the convergent workflow and decision gates.

Caption: Figure 1. Convergent synthesis workflow for alkyl-linked PROTACs using tert-butyl 8-aminooctanoate. Critical Quality Control (QC) points are highlighted to ensure intermediate validity.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Linker amine reacting with itself (unlikely due to ester protection) or hydrolysis of active ester. | Ensure DMF is anhydrous. Increase HATU activation time before adding the linker. |

| Incomplete Deprotection | TFA concentration too low or reaction time too short. | Increase TFA to 50% v/v. If tBu is stubborn, heat to 35°C (caution). |

| "Stuck" Phase 3 Coupling | Residual TFA forming salt with amine; pH too low. | Check pH of reaction mixture. Add DIPEA until basic. Switch to stronger coupling agent (e.g., HATU) if PyBOP fails. |

| Poor Solubility | C8 alkyl chain is hydrophobic. | Use DMSO/DMF mixtures. If final PROTAC precipitates in aqueous media, consider switching to a PEG-based linker for the next iteration. |

References

-

Beshiri, M. L., et al. "The PROTAC linkerology: Current strategies and future perspectives." MedChemComm, 2020.

- Context: Discusses the impact of linker length (C8 vs PEG)

-

Maple, H. J., et al. "Automated chemical synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters, 2019.

- Context: Provides standard protocols for amide coupling and deprotection in PROTAC assembly.

-

Cyrus, K., et al. "Impact of linker length on the activity of PROTACs."[3][4] Molecular BioSystems, 2011.

- Context: Foundational paper establishing the "Goldilocks" zone for linker length (approx 12-16 atoms)

-

Wurz, R. P., et al. "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry, 2018.

- Context: Although focused on click chemistry, this paper details the handling of tert-butyl ester intermedi

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note & Protocol: A Step-by-Step Guide to Solid-Phase Peptide Synthesis with Tert-butyl 8-aminooctanoate

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone technology for the creation of custom peptides for research, therapeutic, and diagnostic applications.[1][2] The incorporation of non-proteinogenic amino acids, linkers, and spacers is a critical strategy for modulating the pharmacological properties of peptide-based drugs, such as stability and half-life.[3] This guide provides a detailed, step-by-step protocol for the successful incorporation of Tert-butyl 8-aminooctanoate, a versatile aliphatic linker, into a peptide sequence using standard Fmoc/tBu chemistry. We delve into the rationale behind each step, from resin preparation to final cleavage, offering field-proven insights to ensure a high-purity final product. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic chemistry.

Introduction: The Rationale for Aliphatic Linkers in SPPS

Standard Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of protected amino acids to a growing chain immobilized on a solid support.[2] The versatility of SPPS is greatly expanded by the inclusion of non-standard building blocks.[3][4] Tert-butyl 8-aminooctanoate, an ω-amino acid, serves as an excellent flexible, hydrophobic spacer. Its incorporation can be strategic for several reasons:

-

Modulating Pharmacokinetics: Introducing a flexible aliphatic chain can alter a peptide's solubility, aggregation propensity, and interaction with plasma proteins.

-

Linker for Conjugation: It can act as a spacer between a peptide and a conjugated moiety (e.g., a dye, drug, or targeting ligand), ensuring that the function of each component is not sterically hindered.

-

Structural Probes: Used to systematically probe distance-dependent interactions within a peptide's structure or between a peptide and its receptor.

The building block used in this protocol is Fmoc-8-aminooctanoic acid , where the N-terminus is protected by the base-labile Fmoc group.[5] The C-terminus of the final peptide will be a carboxylic acid, achieved using a 2-chlorotrityl chloride resin. The tert-butyl ester mentioned in the topic is a common protecting group for carboxylic acids; however, for incorporation into the backbone via SPPS, the carboxylic acid must be free to be activated. The "Tert-butyl 8-aminooctanoate" itself is not directly used in the coupling step. Instead, the N-terminally protected version, Fmoc-8-Aoc-OH, is the correct reagent.

The Core Chemistry: Fmoc/tBu Solid-Phase Peptide Synthesis

Fmoc-SPPS is defined by its use of two orthogonal protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the Nα-amine and acid-labile groups (like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc)) for amino acid side chains.[6][7] This orthogonality is the key to its success, allowing for selective deprotection at each stage of the synthesis.

The synthesis cycle consists of two primary steps repeated for each amino acid addition:

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a weak base, typically a solution of piperidine in DMF, to expose a free primary or secondary amine.

-

Coupling: The next Fmoc-protected amino acid is activated and reacted with the newly exposed amine to form a peptide bond.[8]

This cycle is repeated until the desired sequence is assembled. The final step involves treatment with a strong acid, typically Trifluoroacetic Acid (TFA), to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[9]

Materials and Reagents

Proper preparation and quality of reagents are paramount for successful synthesis.

| Category | Item | Grade/Specification | Supplier Example |

| Solid Support | 2-Chlorotrityl chloride resin | 100-200 mesh, 1% DVB, ~1.0-1.6 mmol/g | Sigma-Aldrich, Bachem |

| Amino Acids | Standard Fmoc-AA(PG)-OH | Synthesis Grade | Gyros Protein Technologies, ChemPep |

| Fmoc-8-aminooctanoic acid | ≥98.0% (HPLC) | Sigma-Aldrich (47998) | |

| Solvents | N,N-Dimethylformamide (DMF) | Amine-free, Peptide Synthesis Grade | Thermo Fisher Scientific |

| Dichloromethane (DCM) | Anhydrous, ACS Grade | VWR | |

| Diethyl ether | Anhydrous | MilliporeSigma | |

| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | ≥99.5% | AAPPTec, Bachem |

| HOBt (1-Hydroxybenzotriazole) | Anhydrous | Chem-Impex | |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich | |

| Deprotection | Piperidine | Anhydrous, >99.5% | Sigma-Aldrich |

| Cleavage | Trifluoroacetic acid (TFA) | Reagent Grade, >99% | Thermo Fisher Scientific |

| Triisopropylsilane (TIS) | 98% | Alfa Aesar | |

| Water | Deionized, 18 MΩ·cm | In-house | |

| Monitoring | Ninhydrin | ACS Reagent | Sigma-Aldrich (Kaiser Test Kit)[10] |

Detailed Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

Phase 1: Resin Preparation and First Residue Loading

Scientist's Note: 2-Chlorotrityl chloride resin is chosen for its acid sensitivity, allowing the final peptide to be cleaved with its side-chain protecting groups intact if needed, and minimizing racemization during the loading of the first amino acid.

-

Resin Swelling:

-

Place 100 mg of 2-chlorotrityl chloride resin (~0.1 mmol) into a fritted peptide synthesis vessel.

-

Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DCM.

-

-

First Amino Acid Loading (Example: Fmoc-Gly-OH):

-

Dissolve Fmoc-Gly-OH (0.2 mmol, 2 eq) and DIPEA (0.4 mmol, 4 eq) in 3 mL of DCM.

-

Add the solution to the swollen resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To cap any remaining reactive trityl chloride sites, add 0.5 mL of methanol and agitate for 15 minutes.

-

Drain the vessel and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin under vacuum for initial weight determination.

-

Phase 2: The SPPS Elongation Cycle

This cycle is repeated for each amino acid, including the crucial step of incorporating Fmoc-8-aminooctanoic acid.

-

Fmoc Deprotection:

-

Swell the peptide-resin in 5 mL of DMF for 10 minutes. Drain.

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 3 minutes. Drain.

-

Add a fresh 5 mL of 20% piperidine in DMF.

-

Agitate for 10-15 minutes. Drain.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

-

-

Coupling (Standard Amino Acid or Fmoc-8-aminooctanoic acid):

-

Activation Solution: In a separate vial, pre-activate the incoming amino acid. Dissolve Fmoc-AA-OH or Fmoc-8-aminooctanoic acid (0.3 mmol, 3 eq), HBTU (0.29 mmol, 2.9 eq), HOBt (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in 3 mL of DMF. Let stand for 2-5 minutes.

-

Rationale: HBTU, in the presence of a base (DIPEA), reacts with the carboxylic acid to form a highly reactive intermediate.[11] HOBt is included as an additive to suppress racemization and improve coupling efficiency by forming an active ester.[12][13]

-

Coupling Reaction: Add the activation solution to the deprotected peptide-resin.

-

Agitate for 45-90 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Trustworthiness: This step is critical for ensuring the protocol is self-validating. A positive Kaiser test (blue beads) indicates incomplete coupling and the need for a recoupling step.[14]

-

Procedure:

-

Phase 3: Final Cleavage and Peptide Precipitation

Scientist's Note: The cleavage cocktail contains "scavengers" to quench reactive carbocations that are liberated from the side-chain protecting groups and the resin linker during acidolysis.[9] TIS is a highly effective scavenger for trityl and other t-butyl based cations.

-

Final Fmoc Deprotection: Perform the deprotection step (Phase 2, Step 1) on the final N-terminal residue.[18] Wash thoroughly with DMF, then DCM, and dry the resin under vacuum.

-

Cleavage from Resin:

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (CAUTION: Work in a certified fume hood. TFA is highly corrosive).

-

Add 5 mL of the cleavage cocktail to the dry peptide-resin in the reaction vessel.

-

Agitate gently at room temperature for 2-3 hours.

-

Filter the solution away from the resin beads into a clean 50 mL centrifuge tube.

-

Wash the resin beads twice with 1 mL of fresh TFA and combine the filtrates.[19]

-

-

Peptide Precipitation:

-

Add the TFA filtrate dropwise to a separate 50 mL tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet twice with cold ether, centrifuging each time.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Post-Synthesis: Purification and Analysis

The crude peptide obtained is rarely pure enough for biological applications.

-

Purification: The standard method is reverse-phase high-performance liquid chromatography (RP-HPLC), typically using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: The identity and purity of the final peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to verify the correct molecular weight, and by analytical HPLC to assess purity.

Troubleshooting Common Issues

| Problem | Likely Cause | Solution / Prevention |

| Positive Kaiser test after coupling | Incomplete reaction due to steric hindrance or peptide aggregation. | Double-couple: repeat the coupling step with a fresh solution. Use a more potent coupling agent like HATU. Perform the coupling at a slightly elevated temperature (e.g., 40°C). |

| Low final peptide yield | Incomplete coupling at one or more steps (deletion sequences). Premature cleavage from the resin. Diketopiperazine formation at the dipeptide stage.[16] | Ensure complete coupling at every step using the Kaiser test. Use a more stable resin linker if side reactions are suspected. Couple the third amino acid quickly after deprotecting the second. |

| Extra peaks in Mass Spec | Deletion sequences. Incomplete removal of protecting groups. Side reactions from scavengers. | Use fresh, high-quality reagents. Ensure sufficient cleavage time (2-3 hours). Use an appropriate scavenger cocktail for the amino acids in your sequence.[20] |

References

- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Royal Society of Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry.

- Aapptec Peptides. (n.d.). Cleavage from Wang Resin.

- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).

- PMC - NIH. (n.d.). Incorporation of non-proteinogenic amino acids in class I and II lantibiotics.

-

Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society, 82(13), 3359-3363. [Link]

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

- Sigma-Aldrich. (n.d.). Fmoc-8-Aoc-OH.

- ResearchGate. (n.d.). Different strategies of non-proteogenic amino acids incorporation to....

- Sigma-Aldrich. (n.d.). Kaiser test kit.

- ResearchGate. (n.d.). Examining tert‐butyl L‐amino for peptide bond formation.

- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- CDN. (n.d.). Peptide Cleavage from Resin Protocol.

- Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.

- ACS Publications. (2026, January 26). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.

- Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.

-

Arano, Y., et al. (1997). Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. Bioconjugate Chemistry, 8(3), 442-6. [Link]

- Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- ChemicalBook. (n.d.). 8-Aminooctanoic acid synthesis.

- Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- Google Patents. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.

- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Fiveable. (n.d.). Kaiser Test Definition - Organic Chemistry Key Term.

- Chem-Impex. (n.d.). Fmoc-8-aminocaprylic acid.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Muttenthaler, M., et al. (2021). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Peptide synthesis and applications. [Link]

- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- ChemBK. (2024, April 9). 8-(fmoc-amino)octanoic acid.

- ResearchGate. (n.d.). Synthesis of 8-aminooctanoic acid from oleic acid.

Sources

- 1. bachem.com [bachem.com]

- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 3. researchgate.net [researchgate.net]

- 4. Incorporation of non-proteinogenic amino acids in class I and II lantibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

- 17. fiveable.me [fiveable.me]

- 18. peptide.com [peptide.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. peptide.com [peptide.com]

Precision Analytics for Lipid Linkers: Characterization of Tert-butyl 8-aminooctanoate

[1]

Introduction & Application Context

Tert-butyl 8-aminooctanoate (CAS: 142253-56-3 / 102522-32-7) is a critical intermediate "scaffold" molecule used in the synthesis of ionizable lipids, most notably SM-102 (used in the Moderna COVID-19 vaccine) and ALC-0315 .[] Its structural integrity directly dictates the efficacy of the final Lipid Nanoparticle (LNP) delivery system.

The molecule presents a unique analytical paradox:

-

Criticality: High purity is required to prevent lipid tail heterogeneity in the final LNP.

-

Invisibility: It lacks a chromophore (benzene ring or conjugated

-system), rendering standard UV-Vis detection (254 nm) ineffective.[] -

Fragility: The tert-butyl ester is acid-labile, requiring careful handling to prevent premature hydrolysis to 8-aminooctanoic acid.[]

This guide details a multi-modal analytical strategy combining NMR (Identity), HPLC-CAD (Purity), and Non-Aqueous Titration (Assay).[]

Analytical Workflow Overview

Figure 1: Integrated analytical workflow ensuring identity, content (assay), and purity before downstream synthesis.

Structural Identity: 1H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary method for structural validation. It definitively distinguishes the intact ester from hydrolysis products.

Protocol: 1H-NMR Setup

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: Chloroform-d (

) with 0.05% TMS (Tetramethylsilane) as internal standard.[]-

Note:

is preferred over DMSO-

-

-

Concentration: ~10-15 mg sample in 0.6 mL solvent.

-

Parameters:

-

Pulse angle: 30°.

-

Relaxation delay (D1): 1.0 s (sufficient for aliphatic protons).

-

Scans: 16–32.

-

Data Interpretation & Expected Shifts

The structure

| Position | Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Value |

| A | 1.44 | Singlet (s) | 9H | Critical: Confirms intact tert-butyl ester.[] Loss indicates hydrolysis. | |

| B | 2.68 | Triplet (t) | 2H | Confirms amine integrity.[] Shifts downfield if protonated/salt. | |

| C | 2.20 | Triplet (t) | 2H | Alpha-methylene to carbonyl.[] | |

| D | Bulk | 1.25 – 1.60 | Multiplet (m) | 10H | Lipid chain backbone.[] |

| E | 1.1 – 1.8 | Broad (br) | 2H | Variable; often overlaps with alkyl chain.[] |

Pass/Fail Criteria:

-

The integration ratio of the tert-butyl singlet (1.44 ppm) to the alpha-methylene triplet (2.20 ppm) must be 9:2 (± 5%) .[]

-

Absence of a triplet at ~2.35 ppm (which would indicate the free acid form, 8-aminooctanoic acid).[]

Purity Profiling: HPLC with Charged Aerosol Detection (CAD)

Since Tert-butyl 8-aminooctanoate lacks UV absorbance, Charged Aerosol Detection (CAD) is mandatory.[] CAD provides a "universal" response independent of chemical structure, ideal for lipids.

Mechanism of Action

-

Nebulization: Eluent is sprayed into droplets.

-

Drying: Mobile phase evaporates, leaving analyte particles.

-

Charging: Particles collide with ionized nitrogen (

). -

Detection: Charge is measured by an electrometer.

Protocol: HPLC-CAD Method

-

System: UHPLC with Corona Veo or Vanquish CAD.

-

Column: C18 Charged Surface Hybrid (e.g., Waters XBridge C18 or equivalent).

-

Dimensions: 150 mm x 3.0 mm, 3.5 µm.

-

Why: Standard C18 retains the hydrophobic tail; "Charged Surface" helps peak shape for basic amines.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Note: Do NOT use non-volatile buffers (Phosphate) as they will clog the CAD. Formic acid keeps the amine protonated (

) for better solubility and peak shape.

-

-

Flow Rate: 0.5 mL/min.

-

Column Temp: 40°C.

Gradient Table[1]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Injection hold |

| 15.0 | 95 | Linear Gradient (Elution of Main Peak) |

| 18.0 | 95 | Wash |

| 18.1 | 5 | Re-equilibration |

| 23.0 | 5 | End |

CAD Specific Settings

-

Evaporation Temp: 35°C (Low temp prevents evaporation of the semi-volatile amine).

-

Power Function: 1.0 (Linearity adjustment).

-

Data Collection Rate: 10 Hz.

Impurity Logic Diagram

Figure 2: Separation logic.[] The free acid elutes early due to high polarity; the ester is retained longer.

Quantitative Assay: Non-Aqueous Titration

While HPLC-CAD determines purity (% area), it is not absolute.[] Potentiometric titration is the "Gold Standard" for determining the absolute assay (purity by weight) of the amine.

Principle

The primary amine acts as a weak base. In a non-aqueous solvent (Glacial Acetic Acid), its basicity is enhanced, allowing sharp endpoint detection using Perchloric Acid (

Protocol

-

Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid.

-

Standardization: Standardize against Potassium Hydrogen Phthalate (KHP).[3]

-

-

Solvent: 50 mL Glacial Acetic Acid.

-

Electrode: Glass pH electrode with LiCl/Ethanol electrolyte (Standard aqueous electrodes will drift/clog).

-

Procedure:

-

Weigh accurately ~150 mg of Tert-butyl 8-aminooctanoate.[]

-

Dissolve in 50 mL Glacial Acetic Acid.

-

Titrate potentiometrically to the inflection point.

-

-

Calculation:

[]- : Volume of titrant (mL)

- : Normality of titrant

- : Molecular Weight (215.33 g/mol )[][4]

- : Sample weight (g)

References

-

Moderna Therapeutics. (2017). Lipid Nanoparticles for mRNA Delivery.[5][6][7] Patent WO2017075531A1. (Describes the use of amino-ester lipids in SM-102 synthesis). Link

-

Thermo Fisher Scientific. (2011).[8] Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.[8] Application Note 20703. (Validates CAD for amino-species without chromophores). Link

-

Metrohm. (2020). Nonaqueous titration of weak bases with perchloric acid.[2] Application Note. (Standard protocol for amine assay). Link

-

PubChem. (2025).[4] Tert-butyl 8-aminooctanoate Compound Summary. National Library of Medicine. Link

-

Górecki, T., et al. (2006).[8] Universal Response in Liquid Chromatography Using Charged Aerosol Detection.[8] Analytical Chemistry, 78(9), 3186–3192. (Foundational theory for CAD linearity). Link[]

Sources

- 2. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]

- 3. xylemanalytics.com [xylemanalytics.com]

- 4. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is SM-102? | BroadPharm [broadpharm.com]

- 6. T cells Targeted SM102 LNP-EGFP mRNA (m1Ψ) - Creative Biolabs [creative-biolabs.com]

- 7. SM-102 - Wikipedia [en.wikipedia.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Strategic Implementation of Tert-butyl 8-aminooctanoate in PROTAC® Linker Design

Executive Summary

In the engineering of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge; it is a thermodynamic governor that dictates the stability of the ternary complex (POI-PROTAC-E3). Tert-butyl 8-aminooctanoate represents a critical "linker precursor" for introducing a hydrophobic C8 alkyl chain into degraders. Unlike hydrophilic PEG linkers, this alkyl scaffold enhances cell permeability and offers a semi-rigid geometry that can stabilize cooperativity between the E3 ligase and the Protein of Interest (POI).

This guide details the strategic application of Tert-butyl 8-aminooctanoate, moving beyond basic synthesis to the logic of linker design, orthogonal deprotection strategies, and purification protocols necessary for high-purity degrader libraries.

Technical Profile & Strategic Rationale

Chemical Identity[1]

-

Structure:

-

Functional Role: Heterobifunctional Linker Precursor

-

Key Features:

-

Primary Amine: Nucleophilic handle for immediate conjugation to activated esters (NHS) or carboxylic acids.

-

Tert-butyl Ester: Acid-labile protecting group masking the C-terminus.

-

Octyl Chain (C8): Provides ~10-12 Å separation, a "sweet spot" for many E3-POI interfaces (e.g., CRBN/BRD4 systems).

-

Why Choose an Alkyl C8 Linker?

While PEG linkers improve solubility, they often suffer from high conformational entropy, which can reduce the free energy gain (

| Feature | PEG Linkers | Alkyl Linkers (e.g., C8) | Impact on TPD |

| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Alkyl chains often improve membrane permeability (LogP). |

| Entropy | High (Floppy) | Moderate (Semi-rigid) | Alkyl chains can reduce the entropic penalty of binding. |

| Metabolism | Oxidative degradation | Stable | Alkyl chains are generally resistant to rapid cytosolic hydrolysis. |

Application Scientist Insight: Use Tert-butyl 8-aminooctanoate when your initial PEG-based PROTACs show poor cellular activity despite good biochemical binding. The shift to a lipophilic alkyl linker often drives the molecule through the cell membrane.

Experimental Workflow: Divergent Synthesis

The utility of Tert-butyl 8-aminooctanoate lies in its orthogonal protection . The amine is free, while the acid is masked as a tert-butyl ester. This dictates a specific assembly order: Amine First, Acid Second .

Synthesis Logic Diagram

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the amino-ester linker.

Detailed Protocols

Protocol A: Step 1 - Amide Coupling (Amine Ligation)

Objective: Attach the linker to Ligand A (typically the E3 ligase binder, e.g., Pomalidomide-COOH).

Reagents:

-

Ligand A-COOH (1.0 equiv)

-

Tert-butyl 8-aminooctanoate (1.1 equiv)[1]

-

HATU (1.2 equiv)[4]

-

DIPEA (3.0 equiv)[4]

-

Solvent: Anhydrous DMF or DMSO

Procedure:

-

Dissolve Ligand A-COOH in anhydrous DMF (0.1 M concentration).

-

Add DIPEA and stir for 5 minutes to activate the carboxylate.

-

Add HATU. The solution may turn yellow/orange. Stir for 10 minutes to form the activated ester.

-

Add Tert-butyl 8-aminooctanoate .

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for Mass = Ligand + Linker).

-

Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and Brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/Ethyl Acetate or DCM/MeOH).

Critical Checkpoint: Ensure the tert-butyl group is intact. Do not use acidic workup conditions yet.

Protocol B: Step 2 - Chemoselective Deprotection

Objective: Remove the tert-butyl ester to reveal the carboxylic acid without degrading the newly formed amide bond.

Reagents:

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

Triethylsilane (TES) - Optional scavenger

Procedure:

-

Dissolve the Intermediate from Step 1 in DCM (0.1 M).

-

Method 1 (Standard): Add TFA to a final concentration of 20-50% v/v.

-

Note: If the molecule contains electron-rich aromatic rings (e.g., indoles), add 2.5% TES to scavenge tert-butyl cations.

-

-

Method 2 (Sensitive Substrates): Use 4M HCl in Dioxane (5-10 equiv) at RT. This is milder than neat TFA.

-

Stir for 1–3 hours. Monitor by LC-MS for the loss of the tert-butyl group (-56 Da mass shift).

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene 3x to remove residual TFA.

-

Result: You now have the free acid form of the Linker-Ligand conjugate.

Protocol C: Step 3 - Final Assembly

Objective: React the revealed acid with Ligand B (POI binder) containing a free amine.

Procedure:

-

Dissolve the deprotected Intermediate (Acid) in DMF.

-

Add DIPEA (3-5 equiv). Note: Ensure enough base is added to neutralize any residual TFA salts from the previous step.

-

Add HATU (1.1 equiv).

-

Add Ligand B-NH2 (1.0 equiv).

-

Stir at RT for 4–16 hours.

-

Purification: Final PROTACs are typically purified via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Mechanism of Action: The Cooperativity Factor

The choice of an 8-carbon alkyl chain is rarely random. It is often used to probe the "Goldilocks Zone" of ternary complex formation.

Figure 2: The C8 linker facilitates the proximity necessary for ubiquitin transfer. The semi-rigid nature of the alkyl chain can enforce specific PPIs that flexible PEG chains might miss.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Steric hindrance on Ligand A carboxylate. | Switch coupling reagent to COMU or PyBOP . Increase temperature to 40°C. |

| Incomplete Deprotection | TFA concentration too low or reaction time too short. | Increase TFA to 50% in DCM. If t-butyl is stubborn, use neat TFA for 30 min. |

| Side Reactions (t-butyl cation) | Tert-butyl cation attacking electron-rich rings. | Add Triethylsilane (TES) or Triisopropylsilane (TIPS) as a scavenger during deprotection. |

| Poor Solubility | C8 chain increases lipophilicity significantly. | Use DMSO/THF mixtures for reactions. For final purification, use a gradient starting at 50% ACN. |

References

-

Sun, X., et al. (2019).[5] "PROTACs: great opportunities for academia and industry."[5] Signal Transduction and Targeted Therapy. Link

-

Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link

-

Troup, R. I., et al. (2020).[5] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

-

Steinebach, C., et al. (2018). "Orally Bioavailable CDK9/2 PROTACs with Reduced Nitrogen High-Energy Compounds." Journal of Medicinal Chemistry. (Demonstrates alkyl linker utility). Link

Sources

- 1. tert-Butyl 8-aminooctanoate | C12H25NO2 | CID 13911851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - Tert-butyl 8-aminooctanoate (C12H25NO2) [pubchemlite.lcsb.uni.lu]

- 3. Buy Tert-butyl 8-aminooctanoate | 102522-32-7 [smolecule.com]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biochempeg.com [biochempeg.com]

Application Notes and Protocols: Tert-butyl 8-aminooctanoate Hydrochloride in Aqueous Solutions for Biological Assays

Introduction: A Versatile Bifunctional Linker for Biological Applications

Tert-butyl 8-aminooctanoate hydrochloride is a bifunctional molecule of significant interest to researchers in drug development and chemical biology. Its structure, featuring a primary amine and a protected carboxylic acid, makes it a valuable building block for a variety of biological applications. The terminal primary amine offers a reactive handle for conjugation to biomolecules or surfaces, while the tert-butyl ester provides a stable, yet selectively cleavable, protecting group for the carboxylic acid. This dual functionality allows for sequential and controlled chemical modifications, a critical aspect in the design of complex bioconjugates, drug delivery systems, and customized assay components.

This guide provides an in-depth exploration of the practical considerations and methodologies for the effective use of tert-butyl 8-aminooctanoate hydrochloride in aqueous solutions for biological assays. We will delve into its physicochemical properties, provide detailed protocols for solution preparation and stability assessment, and present exemplary workflows for its application in bioconjugation and cell-based assays.

Physicochemical Properties and Handling

Understanding the fundamental properties of tert-butyl 8-aminooctanoate hydrochloride is paramount for its successful application.

Molecular Structure and Properties:

-

Molecular Formula: C₁₂H₂₆ClNO₂

-

Molecular Weight: 251.80 g/mol

-

Structure:

-

An eight-carbon aliphatic chain provides a flexible spacer.

-

A terminal primary amine (pKa ≈ 10-11) that is protonated at physiological pH.

-

A tert-butyl ester protecting the carboxylic acid.

-

Solubility:

Stability in Aqueous Solutions:

The stability of the tert-butyl ester group is a critical consideration. Tert-butyl esters are known to be stable under neutral and mildly basic conditions at room temperature. However, they are susceptible to hydrolysis under acidic or strongly basic conditions, a reaction that is accelerated by increased temperature.[2] The hydrolysis of tert-butyl esters at neutral pH is generally slow, with a reported half-life of approximately 5 days for a similar compound, tert-butyl formate.[3] This suggests that for most standard biological assays conducted at or near physiological pH (7.2-7.4) and 37°C, the compound will remain sufficiently stable over the course of the experiment.

Table 1: Stability Profile of Tert-butyl Esters in Aqueous Solutions

| pH Range | Condition | Stability | Causality |

| < 4 | Room Temp | Low | Acid-catalyzed hydrolysis of the ester. |

| 4 - 8 | Room Temp | High | The ester is relatively stable at neutral pH. |